(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate is a chemical compound with the molecular formula C28H25F9O3S2 and a molecular weight of 644.61 g/mol . It is known for its unique structure, which includes a sulfonium ion paired with a nonafluorobutane-1-sulfonate anion. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate typically involves the reaction of (4-Cyclohexylphenyl)(diphenyl)sulfanium salts with nonafluorobutane-1-sulfonic acid. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonium compounds. These products are often used in further chemical synthesis or as intermediates in various industrial processes .
Wissenschaftliche Forschungsanwendungen
(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Wirkmechanismus
The mechanism of action of (4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonium ion can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorobutanesulfonic acid: A related compound with a similar sulfonic acid group but lacking the sulfonium ion.
Perfluorobutanesulfonyl fluoride: Another related compound used as a precursor in the synthesis of nonafluorobutanesulfonates
Uniqueness
(4-Cyclohexylphenyl)(diphenyl)sulfanium nonafluorobutane-1-sulfonate is unique due to its combination of a sulfonium ion and a nonafluorobutane-1-sulfonate anion. This unique structure imparts distinctive chemical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
425670-64-0 |
---|---|
Molekularformel |
C28H25F9O3S2 |
Molekulargewicht |
644.6 g/mol |
IUPAC-Name |
(4-cyclohexylphenyl)-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C24H25S.C4HF9O3S/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h2-3,6-9,12-20H,1,4-5,10-11H2;(H,14,15,16)/q+1;/p-1 |
InChI-Schlüssel |
UFADEYDBOXASBQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.